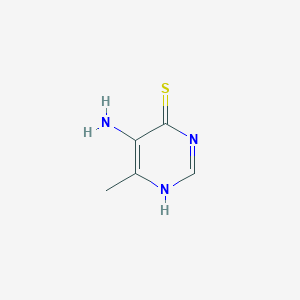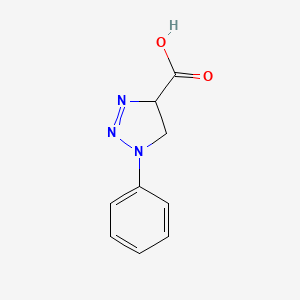
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to improve yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality.
化学反応の分析
Types of Reactions: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Triazole derivatives with oxidized functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Phenyl-substituted triazole derivatives with various functional groups.
科学的研究の応用
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
1,2,3-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Imidazole: A five-membered ring with two nitrogen atoms, often compared to triazoles due to similar chemical properties.
Uniqueness: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
54798-96-8 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
1-phenyl-4,5-dihydrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
InChIキー |
VUTHXGJTAXFUQQ-UHFFFAOYSA-N |
正規SMILES |
C1C(N=NN1C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


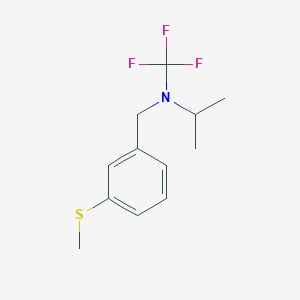
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
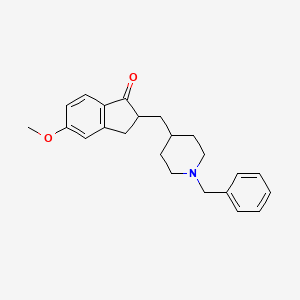
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
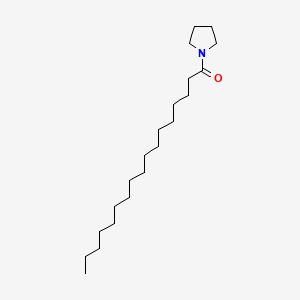
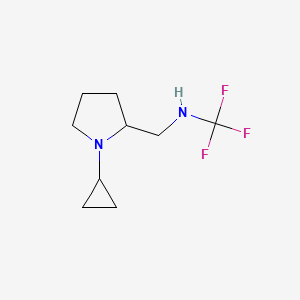
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
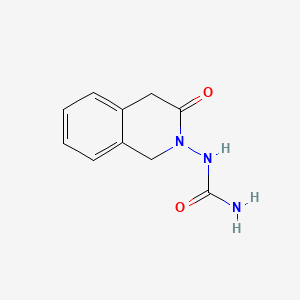
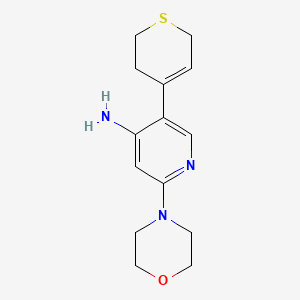
![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

